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Cat. No.: B550166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for investigating the in

vitro effects of Adrenocorticotropic Hormone (1-14) (ACTH (1-14)), a peptide fragment of

ACTH. While research on this specific fragment is emerging, these protocols are based on the

known neurotrophic and anti-inflammatory properties of the broader class of melanocortins,

including full-length ACTH and related peptides.

Application Notes
ACTH (1-14) is the N-terminal fragment of the full-length 39-amino acid Adrenocorticotropic

Hormone. While full-length ACTH is primarily known for its role in stimulating corticosteroid

production from the adrenal glands via the melanocortin-2 receptor (MC2R), its shorter

fragments, which include the 1-14 sequence, are known to interact with other melanocortin

receptors (MC1R, MC3R, MC4R, and MC5R) found in various tissues, including the central

nervous system and immune cells. This suggests that ACTH (1-14) may have biological

activities independent of steroidogenesis, pointing towards potential neurotrophic and anti-

inflammatory applications.

Neurotrophic and Neuroprotective Effects
Based on studies of related melanocortin peptides, ACTH (1-14) is hypothesized to possess

neurotrophic and neuroprotective properties. In vitro studies with full-length ACTH have

demonstrated protection of oligodendrocytes from excitotoxic and inflammation-related
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damage.[1] Furthermore, other N-terminal ACTH fragments have been shown to promote

neurite outgrowth from cultured neurons.[2] These effects are likely mediated by melanocortin

receptors expressed on neurons and glial cells.

Potential In Vitro Applications:

Assessment of neurite outgrowth in primary neurons or neuronal cell lines.

Evaluation of neuronal survival and protection against neurotoxic insults.

Investigation of signaling pathways involved in neuronal plasticity and repair.

Anti-inflammatory and Immunomodulatory Effects
Melanocortins are well-documented for their potent anti-inflammatory effects. Full-length ACTH

and its fragments can modulate the function of immune cells, such as microglia and

macrophages, to reduce the production of pro-inflammatory cytokines.[3][4] This action is often

mediated through the activation of MC3R on macrophages, leading to the inhibition of

phagocytosis and chemokine release.[5] Given that ACTH (1-14) contains the core

melanocortin sequence, it is expected to exhibit similar anti-inflammatory properties.

Potential In Vitro Applications:

Quantification of the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) release

from activated microglia or macrophages.

Analysis of the modulation of microglial or macrophage phenotype (e.g., M1 vs. M2

polarization).

Elucidation of the intracellular signaling pathways (e.g., cAMP/PKA, NF-κB) involved in its

anti-inflammatory action.

Quantitative Data Summary
The following tables summarize expected quantitative parameters for in vitro studies with

ACTH (1-14), based on data from related melanocortin peptides. The specific values for ACTH
(1-14) should be determined empirically.
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Table 1: Suggested Concentration Ranges for In Vitro Bioassays

Assay Type Cell Type(s)
Suggested
Concentration
Range

Reference Peptides
& Notes

Neurotrophic Assays

Neurite Outgrowth

PC12, SH-SY5Y,

Primary Cortical

Neurons

1 nM - 1 µM

Based on the

neurotrophic effects of

ACTH fragments like

Org 2766 and BIM

22015.

Neuroprotection
Primary Neurons,

Oligodendrocytes
10 nM - 1 µM

Full-length ACTH (1-

39) showed protection

of oligodendrocytes at

200 nM.

Anti-inflammatory

Assays

Cytokine Inhibition

BV-2, RAW 264.7,

Primary

Microglia/Macrophage

s

10 nM - 10 µM

α-MSH (ACTH(1-13)

analog) shows anti-

inflammatory effects in

this range.

Signaling Assays

cAMP Accumulation

HEK293 cells

expressing MC3R,

MC4R, or MC5R

100 pM - 1 µM

To determine receptor

activation and potency

(EC50). C-terminal

ACTH fragments did

not stimulate cAMP

accumulation in

MC4R-transfected

HEK-293 cells.

Table 2: Receptor Binding Affinities of Related ACTH Fragments
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Peptide Receptor Cell Line
Binding
Affinity
(IC50/Ki)

Notes

ACTH (1-24) MC4R HEK293 ~123 nM

Demonstrates

that N-terminal

fragments bind to

melanocortin

receptors other

than MC2R.

α-MSH MC4R HEK293 ~126 nM

α-MSH is

structurally very

similar to ACTH

(1-13).

ACTH (11-24) Adrenal
Rat Adrenal

Cortex
Kd = 1.8 nM

Shows high-

affinity binding of

a fragment

containing part of

the 1-14

sequence to

adrenal

membranes.

Experimental Protocols
Protocol 1: Neurite Outgrowth Assay
This protocol details a method to assess the neurotrophic potential of ACTH (1-14) by

measuring neurite outgrowth in a neuronal cell line.

Materials:

PC12 or SH-SY5Y cells

Cell culture medium (e.g., DMEM/F-12) with supplements (FBS, horse serum,

penicillin/streptomycin)
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Nerve Growth Factor (NGF) as a positive control

ACTH (1-14) peptide

Poly-L-lysine or collagen-coated culture plates (24- or 48-well)

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody against a neuronal marker (e.g., β-III tubulin)

Fluorescently labeled secondary antibody

DAPI for nuclear staining

Fluorescence microscope and image analysis software

Procedure:

Cell Seeding:

Coat culture plates with poly-L-lysine or collagen according to the manufacturer's

instructions.

Seed PC12 or SH-SY5Y cells at a density that allows for individual cell morphology

analysis after differentiation (e.g., 1 x 10^4 cells/well in a 24-well plate).

Allow cells to adhere for 24 hours.

Differentiation and Treatment:

Reduce the serum concentration in the culture medium to induce differentiation (e.g., to

1% serum).

Add ACTH (1-14) at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
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Include a positive control (e.g., 50 ng/mL NGF for PC12 cells) and a vehicle control.

Incubate for 48-72 hours.

Immunofluorescence Staining:

Fix the cells with 4% paraformaldehyde for 15 minutes.

Wash three times with PBS.

Permeabilize with 0.1% Triton X-100 for 10 minutes.

Wash three times with PBS.

Block with 5% BSA in PBS for 1 hour.

Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at

room temperature in the dark.

Wash three times with PBS.

Image Acquisition and Analysis:

Acquire images using a fluorescence microscope.

Use image analysis software to measure the total neurite length per neuron. A neuron is

typically defined as a cell bearing at least one process equal to or greater than the

diameter of the cell body.
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Neurite Outgrowth Assay Workflow

Seed Neuronal Cells

Differentiate Cells (Serum Reduction)

Treat with ACTH (1-14)

Incubate (48-72h)

Fix and Permeabilize

Immunostain for Neuronal Marker (e.g., β-III Tubulin)

Image Acquisition

Quantify Neurite Length

Click to download full resolution via product page

Workflow for the neurite outgrowth assay.
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Protocol 2: Anti-inflammatory Assay in Microglia
This protocol describes a method to evaluate the anti-inflammatory effects of ACTH (1-14) by

measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in a microglial

cell line.

Materials:

BV-2 microglial cells

Cell culture medium (e.g., DMEM) with 10% FBS and penicillin/streptomycin

Lipopolysaccharide (LPS) from E. coli

ACTH (1-14) peptide

Dexamethasone as a positive control

96-well culture plates

ELISA kits for TNF-α and IL-6

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

Cell Seeding:

Seed BV-2 cells into a 96-well plate at a density of 5 x 10^4 cells/well.

Allow cells to adhere overnight.

Treatment:

Pre-treat the cells with various concentrations of ACTH (1-14) (e.g., 10 nM, 100 nM, 1 µM,

10 µM) or dexamethasone (positive control, e.g., 1 µM) for 1-2 hours.

Inflammatory Challenge:
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Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control

group (no LPS, no treatment) and an LPS-only group.

Supernatant Collection and Analysis:

Centrifuge the plate to pellet any detached cells.

Carefully collect the culture supernatant for cytokine analysis.

Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits

according to the manufacturer's instructions.

Cell Viability Assessment:

After collecting the supernatant, assess the viability of the remaining cells using an MTT or

PrestoBlue assay to ensure that the observed effects on cytokine levels are not due to

cytotoxicity of the treatments.
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Anti-inflammatory Assay Workflow

Seed Microglial Cells

Pre-treat with ACTH (1-14)

Stimulate with LPS

Incubate (6-24h)

Collect Supernatant Assess Cell Viability

Measure Cytokines (ELISA)
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Hypothesized Anti-inflammatory Signaling of ACTH (1-14) in Microglia

ACTH (1-14)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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